methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 120935-94-6
VCID: VC20875570
InChI: InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3
SMILES: CC1=C(C(=C(N1)C)Br)C(=O)OC
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 120935-94-6

Cat. No.: VC20875570

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate - 120935-94-6

Specification

CAS No. 120935-94-6
Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
IUPAC Name methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3
Standard InChI Key LGBDYFSMZPRVLL-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N1)C)Br)C(=O)OC
Canonical SMILES CC1=C(C(=C(N1)C)Br)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family of heterocyclic compounds, featuring a five-membered aromatic ring with one nitrogen atom. This compound is characterized by specific substitution patterns that enhance its chemical and biological properties: a bromine atom at the 4-position, methyl groups at the 2- and 5-positions, and a carboxylate ester group at the 3-position.

Physical and Chemical Properties

The compound has the following key properties:

PropertyValue
CAS Number120935-94-6
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
SMILES NotationCOC(=O)C1=C(C)NC(C)=C1Br
InChIKeyLGBDYFSMZPRVLL-UHFFFAOYSA-N

This structure combines the aromaticity of the pyrrole ring with the reactivity of the bromine substituent, making it a valuable building block in organic synthesis .

Synthesis Methods

The synthesis of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate primarily involves bromination of the corresponding non-brominated precursor. Several well-established protocols have been reported in the literature.

Bromination Reactions

The most common approach involves selective bromination of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate at the 4-position using various brominating agents.

Synthesis with Pyridinium Hydrobromide Perbromide

A high-yielding synthesis protocol utilizes pyridinium hydrobromide perbromide as the brominating agent:

ParameterSpecification
Yield92%
Brominating AgentPyridinium hydrobromide perbromide
BaseTriethylamine
SolventDichloromethane
Temperature0°C
Reaction Time2 hours

The reaction conditions facilitate efficient and selective bromination, resulting in excellent yields of the target compound .

Detailed Synthesis Protocol

A detailed laboratory procedure for the synthesis involves the following steps:

  • To a mixture of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (6.85 g, 45.0 mmol), triethylamine (8.7 mL, 63.0 mmol), and CH2Cl2 (270 mL), pyridinium bromide perbromide (15.7 g, 15.7 mmol) is added portionwise at 0°C.

  • After stirring at 0°C for 2 hours, the mixture is poured into brine and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo.

  • The residue is purified by silica gel column chromatography using hexane-ethyl acetate as the eluent.

  • The product is recrystallized from hexane-ethyl acetate to give the target compound as yellow crystals (7.59 g, 92% yield) .

Alternative Synthesis Methods

An alternative approach uses pyridine perbromohydrobromide under similar conditions, also resulting in good yields of the desired product. The reaction protocol is similar to the one described above, with slight modifications to the workup procedure .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound's structure has been confirmed through NMR spectroscopy:

1H NMR (300 MHz, CDCl3) δ: 2.19 (3H, s), 2.47 (3H, s), 3.82 (3H, s), 8.20 (1H, s) .

These signals correspond to:

  • Two methyl groups at δ 2.19 and 2.47 ppm

  • Methoxy group at δ 3.82 ppm

  • N-H proton at δ 8.20 ppm

The spectral data confirms the structure with two methyl groups at the 2- and 5-positions, a methyl ester at the 3-position, and a bromine atom at the 4-position.

Chemical Reactivity and Derivatization

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in organic synthesis, participating in various transformations including:

N-Substitution Reactions

The compound can undergo N-substitution reactions to produce various derivatives. For example:

  • Reaction with benzyl bromide in the presence of sodium hydride in tetrahydrofuran yields methyl 1-benzyl-4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate .

  • Reaction with (2-(trimethylsilyl)ethoxy)methyl chloride following deprotonation with sodium hydride produces methyl 4-bromo-2,5-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-3-carboxylate .

Cross-Coupling Reactions

The bromine substituent allows the compound to participate in various cross-coupling reactions:

Reaction TypeConditionsProductYield
Suzuki Coupling4-fluorophenylboronic acid, Pd(PPh3)4, Na2CO3, DMF/H2O, 130°C, 20hMethyl 4-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylateNot specified
Suzuki Coupling4-cyanophenylboronic acid, Pd(PPh3)4, Na2CO3, DMF/H2O, 130°C, 2h, argon atmosphereMethyl 4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate32%

These cross-coupling reactions demonstrate the utility of the bromine functionality as a handle for further structural elaboration, allowing access to a wide range of derivatives .

Applications in Organic Synthesis

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate has found various applications in organic synthesis:

Building Block in Heterocyclic Chemistry

The compound serves as a key building block in the synthesis of more complex heterocyclic systems. Its reactivity at the bromine position enables selective functionalization, making it valuable for constructing diverse pyrrole-based compounds .

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